molecular formula C25H31N3O3S B2544485 N-(3-((4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 622801-21-2

N-(3-((4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No. B2544485
M. Wt: 453.6
InChI Key: YRLRKOSBTQXEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high yields of up to 94%. Further arylation is achieved through Suzuki-Miyaura cross-coupling using triphenylphosphine palladium as a catalyst and K3PO4 as a base, producing moderate to good yields ranging from 43% to 83% . Another synthetic approach for related compounds includes the Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction, which involves N-methyl piperazine to produce the desired products . Additionally, novel Mannich bases can be synthesized from N'-(2-hydroxyphenyl)-N'-(4-methylpiperazin-1-yl) furan-2-carbohydrazide using various aldehydes or ketones and amines like diethylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry are employed to validate the chemical structures of the newly synthesized compounds . These techniques ensure the correct formation of the target molecules and help in understanding the molecular interactions that contribute to their biological activities.

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives undergo Suzuki-Miyaura cross-coupling reactions, which are pivotal for the introduction of various aryl groups into the molecule, thus allowing for structural diversity and potential enhancement of biological activity . The Mannich reaction is another key chemical reaction used in the synthesis of these compounds, which involves the condensation of an aldehyde or ketone with an amine and a compound containing an active hydrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of functional groups such as the furan ring, carboxamide group, and substituted phenyl rings. These properties influence the solubility, stability, and reactivity of the compounds, which are essential for their biological activity and pharmacological profile. The presence of the furan ring, in particular, is known to contribute to the antibacterial and antiallergic activities of these compounds .

Antibacterial and Pharmacological Evaluation

The antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives have been investigated against clinically isolated drug-resistant bacteria, showing significant activity, especially against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations have validated the active site interactions and stability of these molecules . The antidepressant and antianxiety activities of related compounds have been evaluated using behavioral tests in mice, with some compounds showing significant effects at certain dose levels . Additionally, the synthesized Mannich bases have been tested for their antibacterial, antimicrobial, and antifungal activities . The antiallergic activity of a series of furan-3-carboxamides has also been reported, with potent inhibition of serotonin, histamine, and bradykinin-induced effects in rats .

Scientific Research Applications

Neuroinflammation Imaging

One significant application of similar compounds involves neuroinflammation imaging. For instance, a compound designed for PET imaging targets the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for diagnosing and understanding the progression of neuropsychiatric disorders. The ability to noninvasively image reactive microglia and disease-associated microglia offers insights into neuroinflammatory processes underlying conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound "[11C]CPPC" has been developed for this purpose, showing potential in various models, including murine models of Alzheimer's disease and experimental allergic encephalomyelitis, indicating its value in neuroinflammation therapeutics research (Horti et al., 2019).

Antiprotozoal Agents

In another study, furan-carboxamide derivatives have demonstrated significant antiprotozoal activity. These compounds have shown to be effective against protozoal infections, with notable efficacy in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. Such research indicates the potential of furan-carboxamide derivatives in developing new antiprotozoal drugs (Ismail et al., 2004).

Anti-Inflammatory and Antibacterial Applications

Further, furan-carboxamide compounds have been explored for their anti-inflammatory and antibacterial properties. A study on N-(4-bromophenyl)furan-2-carboxamide derivatives revealed their potent activity against drug-resistant bacteria strains such as A. baumannii and MRSA. These findings highlight the potential of such compounds in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).

Anticancer Activity

Moreover, thiophene-2-carboxaldehyde derivatives, related in structure, have shown promising anticancer activity. These compounds exhibit binding characteristics and pharmacokinetic mechanisms that suggest potential in cancer therapy, further supported by optical spectroscopic, anticancer, and docking studies. This research avenue opens up possibilities for new cancer treatments (Shareef et al., 2016).

properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-5-30-20-10-8-19(9-11-20)23(28-14-12-27(4)13-15-28)22-17(2)18(3)32-25(22)26-24(29)21-7-6-16-31-21/h6-11,16,23H,5,12-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLRKOSBTQXEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.